molecular formula C8H6ClN3S2 B2498879 4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine CAS No. 339016-11-4

4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine

Cat. No.: B2498879
CAS No.: 339016-11-4
M. Wt: 243.73
InChI Key: NBBMAUACGWECEG-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine (CAS: 339016-11-4) is a pyrimidine derivative with the molecular formula C₈H₆ClN₃S₂ and a molar mass of 243.74 g/mol . This compound features a pyrimidine core substituted at the 4-position with chlorine, the 6-position with a 2-thienylsulfanyl group, and an amine group at the 2-position. Pyrimidines are heterocyclic aromatic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to mimic biological nucleobases .

Properties

IUPAC Name

4-chloro-6-thiophen-2-ylsulfanylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S2/c9-5-4-6(12-8(10)11-5)14-7-2-1-3-13-7/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBMAUACGWECEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Thienylsulfanyl Substitution: The thienylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol derivative of thiophene and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The thienylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thienylsulfanyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, alkoxides, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives, modified thienylsulfanyl groups

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a tool for studying enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Compound Name Substituent at Position 6 Molecular Formula Molar Mass (g/mol) Key Features/Applications References
This compound 2-Thienylsulfanyl C₈H₆ClN₃S₂ 243.74 Sulfur-rich substituent; potential agrochemical applications
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine 4-Fluorophenylsulfanyl C₁₀H₇ClFN₃S 255.70 Fluorine enhances electronegativity; improved bioavailability
4-(Benzylsulfanyl)-6-chloro-2-pyrimidinamine Benzylsulfanyl C₁₁H₁₀ClN₃S 251.74 Increased lipophilicity; suited for lipid membrane penetration
4-Chloro-6-methoxypyrimidin-2-amine Methoxy C₅H₆ClN₃O 159.58 Forms co-crystals with succinic acid; studied for hydrogen-bonding networks
4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine 3,4-Dihydroisoquinolinyl C₁₃H₁₃ClN₄ 260.72 Nitrogen-rich bicyclic substituent; potential kinase inhibition

Substituent Effects on Physicochemical Properties

Electronic Effects: The 2-thienylsulfanyl group in the target compound introduces sulfur’s electron-donating resonance effects, which may stabilize charge-transfer interactions in biological systems or materials. The methoxy group in 4-Chloro-6-methoxypyrimidin-2-amine () is a weaker electron donor than sulfanyl groups, resulting in distinct hydrogen-bonding patterns with succinic acid .

Lipophilicity and Bioavailability :

  • The benzylsulfanyl substituent () increases lipophilicity (logP ≈ 3.5 predicted), favoring membrane permeability in drug design. The thienylsulfanyl group offers moderate lipophilicity, balancing solubility and permeability .
  • Fluorinated analogs (e.g., ) often exhibit improved metabolic stability due to fluorine’s inertness, a key consideration in pharmaceutical development .

Synthetic Accessibility: Compounds with dialkylamino or morpholino substituents (e.g., ) are synthesized via nucleophilic aromatic substitution (SNAr) of chloropyrimidines with amines in polar aprotic solvents (DMF or THF) under mild conditions (0°C, triethylamine) .

Biological Activity

4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C8H7ClN4S
  • Molecular Weight: 216.68 g/mol

Physical Properties:

  • Melting Point: Not specified
  • Solubility: Soluble in organic solvents; specific solubility data not available

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The thienylsulfanyl group enhances its binding affinity and selectivity towards specific targets.

Pharmacological Effects

  • Anti-inflammatory Activity:
    • The compound has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of pro-inflammatory prostaglandins. In vitro studies indicate that it acts as a reversible, noncompetitive inhibitor with an IC50 value of approximately 3.4 µM .
    • In vivo studies demonstrated that administration of this compound significantly reduced exudate formation and leukocyte infiltration in models of carrageenan-induced pleurisy .
  • Antimicrobial Activity:
    • Compounds with similar thienylpyrimidine structures have exhibited significant antibacterial and antimycobacterial activities. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential:
    • Preliminary studies suggest that the compound may possess anticancer properties, although specific mechanisms remain to be fully elucidated. Its ability to inhibit cell proliferation in certain cancer cell lines has been noted but requires further investigation.

Case Studies

StudyFindings
In vitro mPGES-1 inhibition studyIC50 = 3.4 µM; reversible noncompetitive inhibition observed
In vivo anti-inflammatory efficacyReduced PGE2 levels and leukocyte infiltration in carrageenan-induced pleurisy model
Antimicrobial testingSignificant activity against S. aureus and E. coli; MIC values determined for various derivatives

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